2,3-Bis[(E)-benzylidene]butanedioic acid

Photochromism Molecular Geometry Spectroscopy

2,3-Bis[(E)-benzylidene]butanedioic acid (CAS 19806-12-3), also known as E,E-2,3-dibenzylidenesuccinic acid, is a fully characterized, symmetrical α,β-diunsaturated dicarboxylic acid derived from succinic acid via Stobbe condensation. Its structure features two trans-benzylidene substituents, providing a rigid conjugated backbone with well-documented photochromic properties.

Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
CAS No. 19806-12-3
Cat. No. B3060980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis[(E)-benzylidene]butanedioic acid
CAS19806-12-3
Molecular FormulaC18H14O4
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C(=CC2=CC=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C18H14O4/c19-17(20)15(11-13-7-3-1-4-8-13)16(18(21)22)12-14-9-5-2-6-10-14/h1-12H,(H,19,20)(H,21,22)/b15-11+,16-12+
InChIKeyYRCUGKQNIYGAON-JOBJLJCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis[(E)-benzylidene]butanedioic acid (CAS 19806-12-3): A Specialized Succinic Acid Derivative for Analytical Reference and Photochromic Research


2,3-Bis[(E)-benzylidene]butanedioic acid (CAS 19806-12-3), also known as E,E-2,3-dibenzylidenesuccinic acid, is a fully characterized, symmetrical α,β-diunsaturated dicarboxylic acid derived from succinic acid via Stobbe condensation [1]. Its structure features two trans-benzylidene substituents, providing a rigid conjugated backbone with well-documented photochromic properties [1]. This compound is commercially established as a reference standard for succinic acid API impurity profiling, distinct from its anhydride and ester analogs.

1
Analytical reference standard for succinic acid API impurity profiling and NMR system suitability
2
Photochromic research: unstrained (E,E)-dibenzylidene backbone for studying native chromophore behavior
3
Synthetic platform: direct precursor to bisbenzylidenesuccinimide for Pd-catalyzed benzannulation to lignans

Why 2,3-Bis[(E)-benzylidene]butanedioic acid Cannot Be Replaced by Generic Succinic Acid Derivatives for Key Analytical and Synthetic Roles


Generic substitution with simpler succinic acid compounds or even its own anhydride or mono-esters is not feasible due to the unique properties conferred by the specific (E,E)-dibenzylidene configuration. The diacid form has distinct hydrogen-bonding capabilities and acidity (pKa) that are critical for its function as a reference standard, ensuring exact chromatographic retention times and spectral fingerprints differ from related impurities [1]. Furthermore, the photochromic behavior, which involves a reversible pericyclic reaction leading to a colored dihydronaphthalene system, is highly sensitive to the substitution pattern: the anhydride analog exhibits significantly different steric strain and photochemical quantum yield compared to the target diacid [1]. These structural differences directly impact the compound's suitability as a calibration standard and its performance in photochemical applications, as elaborated in the quantitative evidence below [1].

This Product (Diacid)
Provides native, unstrained (E,E)-cinnamic photochrome with distinct hydrogen-bonding and chromatographic retention time.
Anhydride Analog
Introduces severe steric strain (exocyclic CCC bond angles ~132°), altering photochemical quantum yield and UV-Vis absorption profile.
Photochromic switching kinetics and fatigue resistance may not transfer between forms.
This Product (Diacid)
Certified reference standard with traceable impurity profile suitable for ICH Q2(R1) method validation.
Ester / Technical-Grade Analogs
Typically lack certified impurity profiles; purity and electronic environment differ, limiting direct substitution in analytical methods.
Retention times and 13C NMR chemical shifts differ; lot-to-lot variability may affect quantitative impurity analysis.

Quantitative Differentiation Guide for 2,3-Bis[(E)-benzylidene]butanedioic acid (19806-12-3) vs. Closest Analogs


Photochromic Activity: Diacid vs. Anhydride Steric Strain and UV-Vis Absorption

The target diacid exhibits distinct photochromic behavior due to its ability to release steric strain by rotation about the central C-C bond, forming two approximately independent cinnamic acid moieties. In contrast, the anhydride (comparator 1) introduces severe steric strain, as evidenced by unusually large exocyclic CCC bond angles and significant deviations from planarity [1]. This structural difference leads to intramolecular shielding of aromatic protons in the anhydride, which is not observed in the diacid [1]. The quantitative impact on the photochromic equilibrium and UV-Vis absorption maxima is substantial, making the diacid the preferred form for applications requiring the unconstrained (E,E)-cinnamic chromophore.

Photochromic Strain
Head-to-head
Diacid: near-planar unstrained backbone
Anhydride: exocyclic CCC bond angles ~132°
Angle deviation ~12° from trigonal planar
Supports selection of the diacid for native photochrome studies without steric perturbation.
X-ray crystallography data; anhydride strain alters photocyclization quantum yield context.
Photochromism Molecular Geometry Spectroscopy

13C NMR Chemical Shift Linearity with Electron Charge Density: A Unique Calibration Relationship

A common linear relationship between 13C NMR chemical shifts and calculated electron charge densities was established across a series consisting of E-cinnamic acid, the target diacid, and the diacid anhydride [1]. The target diacid falls precisely on this correlation line, confirming its well-defined electronic structure that bridges the simpler mono-cinnamic system and the constrained anhydride. This quantitative relationship provides a reliable basis for using the diacid as a spectroscopic reference standard to predict or validate chemical shifts of related benzylidene compounds.

NMR Calibration Linearity
Reported
13C chemical shift vs. charge density
R² > 0.95 across diacid, cinnamic acid, anhydride series
Predictive accuracy within ~±1.5 ppm
Supports use as a spectroscopic reference standard for benzylidene impurity verification.
100 MHz 13C NMR in DMSO-d6; electron densities by semi-empirical calculation.
Spectroscopic Characterization Quantitative Structure-Property Relationship Reference Standard

Defined Purity and Traceability as a Pharmacopeial Reference Standard vs. Technical-Grade Analogs

Commercially available 2,3-Bis[(E)-benzylidene]butanedioic acid (CAS 19806-12-3) is supplied as a fully characterized reference standard compliant with regulatory guidelines, specifically intended for analytical method development, validation (AMV), and quality control (QC) during drug synthesis [1]. This contrasts with typical research-grade esters (e.g., the monomethyl or diethyl ester) or the anhydride, which are generally not provided with certified impurity profiles or traceability to USP/EP pharmacopeial standards.

Certified Reference Purity
Specification review
Target: ≥95% purity by HPLC with traceable impurity profile
Generic analogs: typically ≥90% purity, no certified profile
Minimum purity differential 5 percentage points
Reported certified standard context supports analytical method validation requirements.
Vendor-specified data; lot-specific COA review recommended for ICH Q2(R1) applications.
Pharmaceutical Analysis Reference Standard Quality Control

Pd-Catalyzed Benzannulation: The Diacid as a Versatile Precursor Over the Succinimide

In palladium-catalyzed benzannulation reactions, α,β-bisbenzylidenesuccinic acid derivatives serve as direct precursors to arylnaphthalene lignans. The free diacid can be readily converted to the reactive bisbenzylidenesuccinimide, which was the optimized substrate for the new Pd-catalyzed reaction discovered during process research on antiviral lignan aza-analogues [1]. The diacid thus offers synthetic flexibility: it can be used as-is for methods requiring a free carboxyl group for further derivatization, or efficiently transformed into the succinimide for the benzannulation step.

Synthetic Utility
Class-level
Pd-catalyzed benzannulation to arylnaphthalene lignans
Bisbenzylidene imide intermediate yields 60–85%
Mono-benzylidene analogs: no reaction
Supports use as a platform intermediate for lignan analog synthesis research.
Reaction conditions: Pd(OAc)2, 80–110°C; yields context-dependent.
Synthetic Chemistry Benzannulation Lignan Synthesis

Optimizing 2,3-Bis[(E)-benzylidene]butanedioic acid Utilization: Key Application Scenarios


Certified Reference Material for Succinic Acid API Impurity Profiling

Pharmaceutical quality control laboratories should prioritize this compound as a reference standard for identifying and quantifying the 2,3-dibenzylidene impurity in succinic acid active pharmaceutical ingredients (APIs). The certified purity and pharmacopeial traceability [2] directly support ICH Q2(R1) method validation requirements, a capability not offered by anhydride or ester analogs. The established linear relationship between 13C chemical shifts and electron density [1] further enables its use as a system suitability standard for NMR assays.

Photochromic Material Research Using the Unstrained Diacid Chromophore

Material scientists investigating photochromic switches or light-responsive polymers should select the diacid over its anhydride to obtain the native (E,E)-cinnamic photochrome without steric perturbation. The quantitative structural data showing a 12° bond angle deviation in the anhydride [1] is crucial, as this strain affects the photocyclization quantum yield and fatigue resistance, key parameters for developing robust photonic materials.

Key Intermediate for Palladium-Catalyzed Synthesis of Antiviral Arylnaphthalene Lignans

Medicinal chemistry groups engaged in lignan analog synthesis should procure the diacid as a central building block. It is the direct precursor to the bisbenzylidenesuccinimide that undergoes efficient Pd-catalyzed benzannulation, a critical reaction in the production of aza-analogues of helioxanthin and related antiviral compounds [3]. Using the diacid avoids the synthetic limitations of mono-benzylidene or saturated succinic acid derivatives, which are unreactive under these conditions.

Application
Selection Property
Validation Focus
Succinic Acid API Impurity Profiling
Certified reference standard traceability
HPLC retention time and NMR chemical shift consistency vs. unlabeled impurities
Photochromic Material Studies
Unstrained (E,E)-dibenzylidene backbone
UV-Vis absorption and photocyclization quantum yield vs. anhydride comparator
Arylnaphthalene Lignan Synthesis
Bisbenzylidene precursor for benzannulation
Reaction efficiency and product identity under reported Pd-catalyzed conditions
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